N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide: is an organic compound with the molecular formula C13H17F2NO2S It is characterized by the presence of a cyclohexyl group, two fluorine atoms on the benzene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,4-difluorobenzenesulfonyl chloride with N-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Hydrolysis Products: Decomposed products with the removal of the sulfonamide group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry:
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-cyclohexyl-3,4-difluorobenzenesulfonamide: Lacks the N-methyl group, resulting in different chemical properties.
N-methyl-3,4-difluorobenzenesulfonamide: Lacks the cyclohexyl group, affecting its steric and electronic properties.
N-cyclohexylbenzenesulfonamide: Lacks the fluorine atoms, resulting in different reactivity and applications.
Uniqueness: N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide is unique due to the combination of the cyclohexyl group, fluorine atoms, and sulfonamide functional group. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHLCMNPIBZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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